N-(2-呋喃甲基)-2,1,3-苯并噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

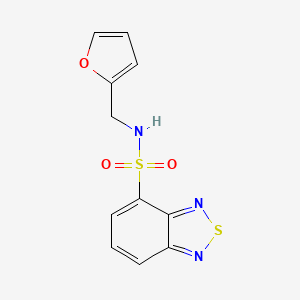

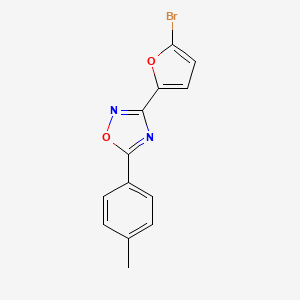

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H9N3O3S2 and its molecular weight is 295.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is 295.00853350 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳酸酐酶抑制活性

磺酰胺化合物,包括与 N-(2-呋喃甲基)-2,1,3-苯并噻二唑-4-磺酰胺结构相关的那些,已被广泛研究其碳酸酐酶抑制 (CAI) 活性。这些化合物,包括利尿剂和高浓度利尿剂,如氢氯噻嗪和呋塞米,表现出主要的磺酰基部分,作为碳酸酐酶中的锌结合基团,碳酸酐酶是一种参与关键生理过程的酶。这种抑制活性被用于管理肥胖、癌症、癫痫和高血压等疾病。最近的专利文献强调了利尿剂磺酰胺 CA 抑制剂在心血管疾病和肥胖管理中的治疗潜力,因为它们对存在于肾脏和血管中的 CA 同工型的有效抑制 (Carta & Supuran, 2013)。

抗菌和抗癌特性

磺酰胺化合物因其合成的抑菌抗生素特性而具有重要意义,用于对抗细菌感染和其他微生物。它们的用途广泛,包括作为抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物。这证明了主要磺酰胺的重要性,为包括癌症和青光眼在内的各种疾病提供了有价值的药物和候选药物 (Gulcin & Taslimi, 2018)。

环境影响和人类健康

磺酰胺的环境存在,主要来自农业活动,引起了人们的担忧,因为它们可能导致微生物种群发生变化,对人类健康构成风险。这突出了采取监管措施以减轻与其环境存在相关的风险的必要性 (Baran et al., 2011)。

苯并噻唑衍生物在化疗中的应用

苯并噻唑衍生物与所指定化合物的结构基序密切相关,已显示出广泛的抗菌、镇痛、抗炎和抗糖尿病活性。这些衍生物正在作为潜在的抗肿瘤剂开发,表明苯并噻唑核在药物发现和开发中的重要性越来越高 (Kamal et al., 2015)。

作用机制

Target of Action

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts primarily on the kidneys . It is an anthranilic acid derivative .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in increased water loss from the body, which is beneficial in conditions such as congestive heart failure, liver failure, renal failure, and hypertension .

Biochemical Pathways

The biochemical pathways affected by Furosemide are primarily those involved in electrolyte reabsorption in the kidneys. By inhibiting this process, Furosemide disrupts the balance of electrolytes in the body, leading to increased excretion of water .

Pharmacokinetics

The pharmacokinetics of Furosemide have been studied in both healthy subjects and patients with renal insufficiency. On average, 70% of the oral Furosemide dose is absorbed . The drug is 97.6% bound to plasma albumins . The average serum clearance was 66 ml/min in the patients and 219 ml/min in the normal subjects, and the corresponding weight corrected clearances were 1.33 ml/min · kg and 2.96 ml/min · kg .

Result of Action

The primary result of Furosemide’s action is increased diuresis, or water loss from the body. This can help to reduce edema (swelling caused by excess fluid) in conditions such as congestive heart failure, liver cirrhosis, and renal disease .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For example, the adenine-type cytokinins, kinetin [N-(2-furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology . These substances can affect the stability and efficacy of Furosemide. Additionally, the diphenylurea-type cytokinins, thidiazuron, and forchlorfenuron are used as cotton defoliant and dropping of immature fruit in apple trees . These substances can also potentially interact with Furosemide, affecting its action.

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and following safe laboratory practices .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-17-8)10-5-1-4-9-11(10)14-18-13-9/h1-6,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFUWGGOXQNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)

![4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)

![2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETIC ACID](/img/structure/B5548434.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)